molecular formula C23H22FN5O3 B2403039 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921897-58-7

2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2403039
CAS No.: 921897-58-7
M. Wt: 435.459
InChI Key: PAALUAUKJJWBHB-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C23H22FN5O3 and a molecular weight of 435.459. It is a derivative of pyrazolopyrimidine, a class of compounds that have shown significant potential in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex molecule that may be related to a family of compounds including pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, as seen in studies like the one by Rahmouni et al. (2014). They explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. The synthesis involved a series of reactions including intramolecular cyclization, N-allylation, N-propargyl alkylation, and condensation with arylnitrile oxides. The resulting compounds were comprehensively characterized by various spectroscopic methods (Rahmouni et al., 2014).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) conducted a study on pyrazole-acetamide derivatives, synthesizing two coordination complexes of these derivatives, [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O. These complexes were characterized by elemental analysis and spectroscopic studies. Their crystal structure was determined by single crystal X-ray crystallography. Interestingly, the study also explored the antioxidant activity of these complexes and found them to possess significant antioxidant properties (Chkirate et al., 2019).

Antitumor Activity

In the realm of anticancer research, M. M. Al-Sanea et al. (2020) designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide. They tested the anticancer activity of these compounds on 60 cancer cell lines, and one compound notably showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALUAUKJJWBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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